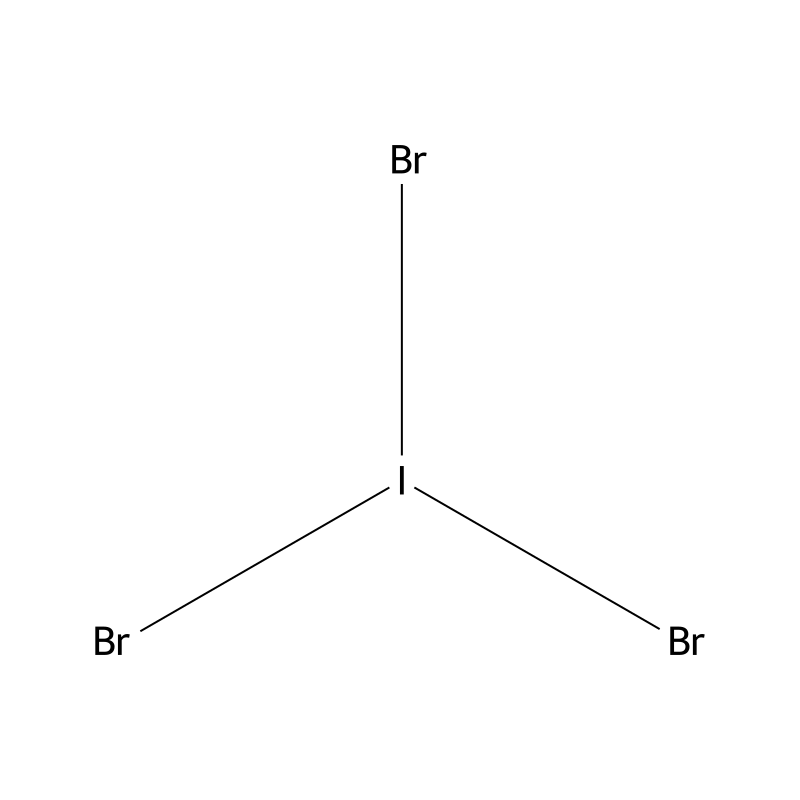Iodine tribromide
Br3I

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Br3I
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Iodine tribromide, with the chemical formula , is an interhalogen compound characterized by its dark brown liquid form. It is miscible with organic solvents such as ethanol and ethers, making it a versatile reagent in various chemical applications. The compound is notable for its pungent odor and powerful oxidizing properties, which make it reactive with water and other substances .
- Oxidation and Reduction: It acts as an oxidizing agent, capable of oxidizing other halides or organic compounds. For example, it can convert bromides into bromine.
- Substitution Reactions: Iodine tribromide can undergo substitution reactions where one of the bromine atoms is replaced by another halogen or functional group, leading to the formation of new compounds.
- Addition Reactions: The compound can add to unsaturated organic compounds (like alkenes) to form dibromo derivatives. This involves the formation of a bromonium ion intermediate during the reaction.
The general reaction for its synthesis is:
Iodine tribromide can be synthesized through the direct combination of iodine and bromine under controlled conditions to ensure proper stoichiometry and minimize by-products. The synthesis typically involves:
- Direct Combination: Mixing elemental iodine with bromine at elevated temperatures.
- Catalytic Methods: In industrial settings, catalysts may be employed along with specific temperature and pressure controls to enhance yield and purity.
Iodine tribromide has several important applications across various fields:
- Chemistry: Used as a reagent in organic synthesis, particularly for halogenation reactions.
- Industry: Acts as a brominated flame retardant in semiconductor manufacturing and is involved in dry etching processes .
- Research: While not widely used directly in biological studies, its derivatives find applications in biochemical assays and other analytical methods.
Research on iodine tribromide's interactions primarily focuses on its reactivity with other halogens and organic compounds. The compound's ability to participate in oxidation-reduction reactions makes it significant in studies related to halogen chemistry. Additionally, its interactions with water produce hydrobromic acid and iodic acid, indicating its potential effects on environmental chemistry when released into aqueous systems .
Iodine tribromide can be compared with several related interhalogen compounds. Below is a table highlighting some similar compounds:
| Compound Name | Chemical Formula | Physical State | Key Characteristics |
|---|---|---|---|
| Iodine monochloride | Gas | Reactive; used in organic synthesis | |
| Iodine trichloride | Solid | Forms yellow crystals; strong oxidizer | |
| Iodine trifluoride | Solid | Unstable; decomposes above -28 °C | |
| Iodine pentafluoride | Gas | Highly reactive; used in fluorination |
Uniqueness of Iodine Tribromide
Iodine tribromide stands out due to its unique combination of iodine and bromine, making it a potent reagent for specific halogenation reactions that are not achievable with other interhalogens. Its liquid state at room temperature allows for easier handling compared to solid interhalogens like iodine trichloride or iodine trifluoride. Additionally, its application as a flame retardant distinguishes it from many other iodine-containing compounds that primarily serve as reagents or catalysts .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








